![molecular formula C19H15FN6O2S B2471609 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 863460-05-3](/img/structure/B2471609.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-proliferation effects, particularly against gastric cancer .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as the compound , involves a three-step reaction sequence . This process is atom-economical and involves five reactive centers: amide, amine, carbonyl, azide, and alkyne .Applications De Recherche Scientifique
Radioligand Development
Compounds with a similar structure have been explored for their potential in radioligand development for PET imaging. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed to incorporate a fluorine atom for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (Dollé et al., 2008).
Anticancer Research
Modifications of acetamide groups in related compounds have led to the development of potent PI3K inhibitors demonstrating significant anticancer effects. A study replaced the acetamide group with an alkylurea moiety in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, yielding compounds with remarkable antiproliferative activities and lower toxicity, suggesting their potential as effective anticancer agents with reduced adverse effects (Wang et al., 2015).
Antimicrobial Agents
The synthesis and evaluation of compounds incorporating triazolo and pyrimidinone moieties have also been investigated for their antimicrobial properties. For example, a series of quinolines, thiazolo[3,2-a]pyrimidines, thiadiazolo[3,2-a]pyrimidines, and triazolo[3,4-b][1,3,4]thiadiazepines were synthesized and assessed for antibacterial and antifungal activities, with some compounds exhibiting significant activity compared to standard drugs like fluconazole and streptomycin (Sahi & Paul, 2016).
Synthesis of Novel Compounds
Research has also focused on utilizing related compounds as building blocks for synthesizing a variety of heterocycles with potential biological activities. New heterocycles incorporating thiadiazole, pyrazole, pyridine, coumarin, and other moieties have been synthesized, showcasing the versatility of these compounds in generating novel entities with potential insecticidal, antimicrobial, and antitumor activities (Fadda et al., 2017).
Mécanisme D'action
Target of Action
The compound, also known as 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, primarily targets the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . The interaction is believed to be reversible, and the compound shows certain selectivity to LSD1 over other enzymes such as monoamine oxidase A/B (MAO-A/B) . Docking studies suggest that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for its activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . LSD1 demethylates histones, which are proteins that help package DNA in the nucleus. By inhibiting LSD1, the compound can alter the methylation status of histones, thereby influencing gene expression.
Result of Action
The inhibition of LSD1 by the compound can lead to significant changes at the molecular and cellular levels. For instance, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-28-15-5-3-2-4-14(15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQAETWLIKHMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2471526.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2471527.png)
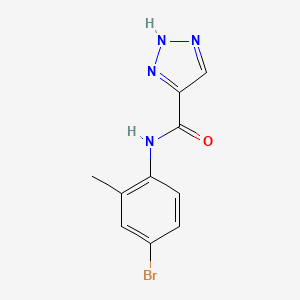
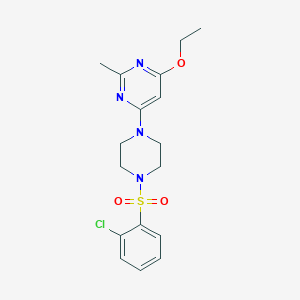
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)

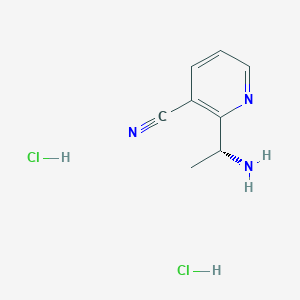
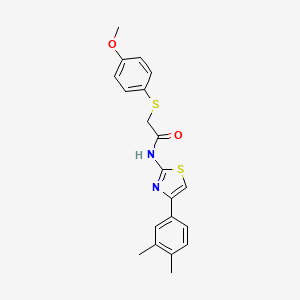
![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide](/img/structure/B2471541.png)
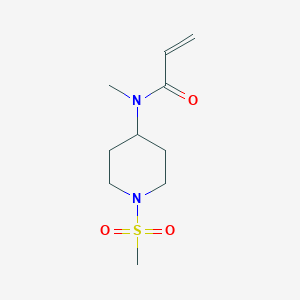
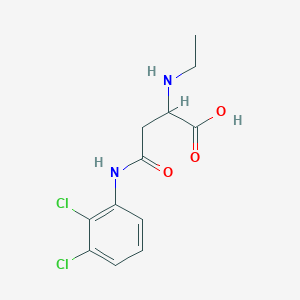
![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)
![N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2471548.png)
![1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2471549.png)